molecular formula C10H14N2O2 B14409468 1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione CAS No. 83095-05-0

1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione

Katalognummer: B14409468
CAS-Nummer: 83095-05-0
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: MKHGOSRWJCGUKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core structure

Vorbereitungsmethoden

The synthesis of 1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3,6-dihydropyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Dihydropyridine derivatives: These compounds have a similar dihydropyridine moiety and are known for their biological activities, including as calcium channel blockers.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

83095-05-0

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

1-(3,6-dihydro-2H-pyridin-1-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H14N2O2/c13-9-4-5-10(14)12(9)8-11-6-2-1-3-7-11/h1-2H,3-8H2

InChI-Schlüssel

MKHGOSRWJCGUKX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC=C1)CN2C(=O)CCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.